molecular formula C8H5ClN4O2 B1435132 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid CAS No. 2090414-76-7

2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid

Cat. No. B1435132
CAS RN: 2090414-76-7
M. Wt: 224.6 g/mol
InChI Key: DVEFJLNQCXRVAH-UHFFFAOYSA-N
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Description

2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid is a compound that contains a triazole moiety . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their superior pharmacological applications . The compound’s molecular formula is C2H2ClN3 .


Synthesis Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a similar compound, has been reported, which features an efficient condensation for the triazole build-up under flow conditions .


Molecular Structure Analysis

The molecular weight of 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid is 103.510 . The IUPAC Standard InChIKey is QGOUKZPSCTVYLX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The ionization energy of a similar compound, 3-chloro-1H-1,2,4-triazole, is 10.1 eV . Other physical and chemical properties specific to 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid are not available in the retrieved data.

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, the core structure of the compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are also used in organic synthesis . They have high chemical stability and strong dipole moment, which make them structurally resembling to the amide bond .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability .

Supramolecular Chemistry

1,2,3-Triazoles have applications in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability, which are useful properties in this field .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . This is a chemical strategy that forms a stable covalent link between two molecules, usually a biomolecule and a label.

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used . They are part of essential building blocks like amino acids, nucleotides, etc .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They can be used as a fluorescent probe for the detection of various analytes.

Materials Science

In materials science, 1,2,3-triazoles are used . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

properties

IUPAC Name

2-(3-chloro-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-8-11-4-13(12-8)6-3-5(7(14)15)1-2-10-6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEFJLNQCXRVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N2C=NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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